molecular formula C5H4F6O B7884540 3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)-

3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)-

Cat. No.: B7884540
M. Wt: 194.07 g/mol
InChI Key: BHCZKMGRPJFOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)- is a fluorinated organic compound with the molecular formula C5H5F6O . This compound is characterized by the presence of both trifluoromethyl and trifluoro groups, making it highly significant in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-2-iodoethane with a suitable alkene in the presence of a base, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)- on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)- exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to alterations in enzyme activity and protein function, impacting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)- is unique due to the presence of both trifluoromethyl and trifluoro groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, lipophilicity, and reactivity .

Properties

IUPAC Name

1,1,1,2,3,3-hexafluoropent-4-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6O/c1-2-3(6,7)4(8,12)5(9,10)11/h2,12H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCZKMGRPJFOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C(F)(F)F)(O)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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